molecular formula C16H13NO2 B12569510 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide CAS No. 562103-29-1

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide

Cat. No.: B12569510
CAS No.: 562103-29-1
M. Wt: 251.28 g/mol
InChI Key: VHWMXYDSXKINQQ-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide is an organic compound with a unique structure that includes a hydroxypropynyl group attached to a benzamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide typically involves the reaction of 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxo-1-propyn-1-yl)-N-phenylbenzamide.

    Reduction: Formation of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide framework can interact with various receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid
  • 4-(3-Hydroxy-1-propyn-1-yl)benzaldehyde
  • 4-Hydroxy-4-(3-hydroxy-1-propyn-1-yl)-2,5-cyclohexadien-1-one

Uniqueness

4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

562103-29-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(3-hydroxyprop-1-ynyl)-N-phenylbenzamide

InChI

InChI=1S/C16H13NO2/c18-12-4-5-13-8-10-14(11-9-13)16(19)17-15-6-2-1-3-7-15/h1-3,6-11,18H,12H2,(H,17,19)

InChI Key

VHWMXYDSXKINQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CCO

Origin of Product

United States

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